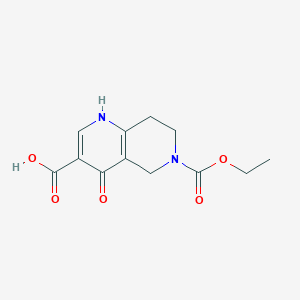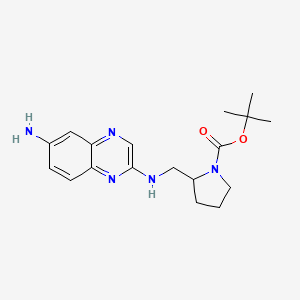
4-Fluoro-2-adamantanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-adamantanone is a fluorinated derivative of adamantanone, a compound known for its rigid, cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-adamantanone typically involves the fluorination of 2-adamantanone. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-adamantanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted adamantanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-adamantanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials and as a precursor for other fluorinated compounds.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-adamantanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Adamantanone: The non-fluorinated parent compound.
4-Chloro-2-adamantanone: A chlorinated derivative with similar structural properties.
4-Bromo-2-adamantanone: A brominated derivative with comparable reactivity.
Uniqueness
4-Fluoro-2-adamantanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications that require these specific attributes.
Eigenschaften
CAS-Nummer |
56781-83-0 |
|---|---|
Molekularformel |
C10H13FO |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
4-fluoroadamantan-2-one |
InChI |
InChI=1S/C10H13FO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChI-Schlüssel |
BHILRXZGAUWXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C(C(C2)C3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
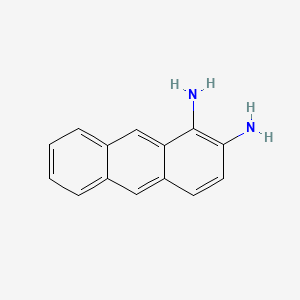
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)

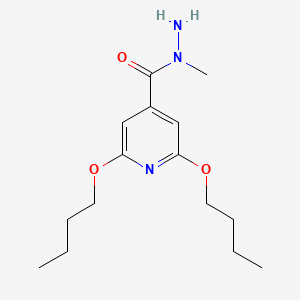
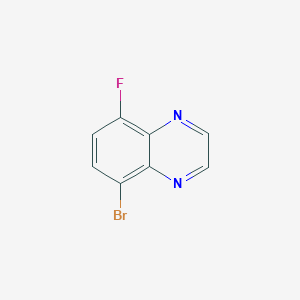
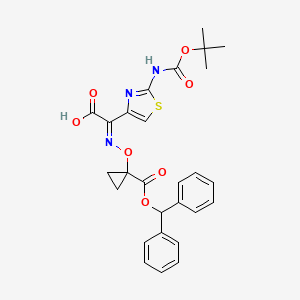
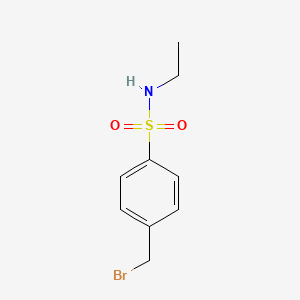
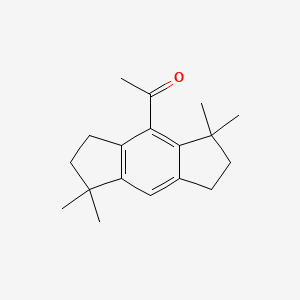

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)
